molecular formula C20H25NO5 B2657114 N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE CAS No. 1421494-81-6

N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

Cat. No.: B2657114
CAS No.: 1421494-81-6
M. Wt: 359.422
InChI Key: WMMGPJBDWPXNIC-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a chemical compound with the molecular formula C₂₀H₂₅NO₅ . This synthetic small molecule features a complex structure integrating furan, oxane (tetrahydropyran), and methoxyphenyl moieties, making it a compound of interest in advanced chemical research and development. The specific research applications and mechanism of action for this compound are areas of active investigation in specialized scientific fields. Its structural framework suggests potential as a valuable intermediate or scaffold in medicinal chemistry for exploring protein-ligand interactions. Researchers are investigating its properties for various pre-clinical applications, which are not yet fully characterized in public scientific literature. This product is intended for research purposes by qualified laboratory personnel. It is strictly for in vitro studies and is not approved for any human or veterinary therapeutic, diagnostic, or other clinical uses.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-19(23,17-4-3-11-26-17)14-21-18(22)20(9-12-25-13-10-20)15-5-7-16(24-2)8-6-15/h3-8,11,23H,9-10,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGPJBDWPXNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves multiple steps. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids . The reaction conditions typically involve the use of potassium hydride to induce imine–imine rearrangement, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and the oxane moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare it to two related 1,3,4-oxadiazole derivatives (LMM5 and LMM11) studied for antifungal activity, as well as other pharmacologically relevant compounds.

Structural Similarities and Differences
Compound Core Structure Key Functional Groups Reported Activity
Target Compound Oxane carboxamide Furan-2-yl, 4-methoxyphenyl, hydroxypropyl Not explicitly reported (inference)
LMM5 (1,3,4-oxadiazole derivative) 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Antifungal (C. albicans MIC: 32 µg/mL)
LMM11 (1,3,4-oxadiazole derivative) 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal (C. albicans MIC: 16 µg/mL)
Fluconazole (Control) Triazole Difluorophenyl, triazole Antifungal (C. albicans MIC: 1–2 µg/mL)

Key Observations :

  • The target compound lacks the sulfamoyl and 1,3,4-oxadiazole groups present in LMM5 and LMM11, which are critical for their antifungal activity via sulfonamide-mediated enzyme inhibition .
  • The furan-2-yl group in the target compound is shared with LMM11, suggesting possible synergies in targeting fungal cytochrome P450 enzymes, analogous to azole antifungals like fluconazole.
  • The 4-methoxyphenyl moiety in the target compound and LMM5 may enhance membrane permeability or aromatic stacking interactions, though its role in bioactivity remains unverified for the target compound.
Solubility and Formulation
  • LMM5/LMM11 : Formulated in 0.5% DMSO + 0.02% Pluronic F-127 to enhance solubility .
  • Target Compound : Hydroxypropyl and oxane groups may improve aqueous solubility compared to purely aromatic analogs, but empirical data are needed.

Biological Activity

N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE, often referred to as a furan derivative, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H32N2O5
  • Molecular Weight : 420.52 g/mol
  • Key Functional Groups : Furan ring, hydroxypropyl group, methoxyphenyl group, and carboxamide.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The furan ring can interact with various enzymes, potentially acting as an inhibitor by mimicking natural substrates. This interaction may affect metabolic pathways and cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of furan compounds exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Furan derivatives have been noted for their anti-inflammatory properties, particularly through selective inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Antibacterial Activity

A study on furan derivatives demonstrated notable antibacterial efficacy against both gram-positive and gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death .

Bacteria Activity IC50 (µM)
Escherichia coliSignificant inhibition12.5
Staphylococcus aureusModerate inhibition15.0

Anti-inflammatory Properties

Research has shown that compounds similar to this compound exhibit anti-inflammatory effects comparable to established COX inhibitors like rofecoxib. In animal models, these compounds significantly reduced inflammation markers when administered .

Antiviral Activity

Recent findings indicate potential antiviral properties against SARS-CoV-2. Compounds derived from furan structures have shown IC50 values in the low micromolar range against the main protease (Mpro) of the virus, suggesting a promising avenue for therapeutic development .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A novel furan derivative was synthesized and tested against various bacterial strains. Results indicated that the compound had a broad-spectrum antibacterial effect, particularly against E. coli and S. aureus, with IC50 values ranging from 10-20 µM .
  • Inflammation Model :
    • In a carrageenan-induced rat model, administration of the compound resulted in a significant decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
  • COVID-19 Inhibition Study :
    • The compound was evaluated for its inhibitory effects on SARS-CoV-2 Mpro, showing promising results with an IC50 value of 1.55 µM, indicating its potential role in treating COVID-19 .

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